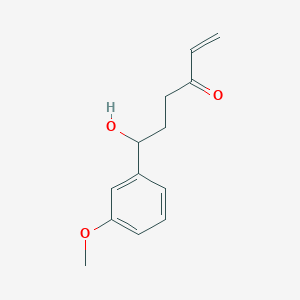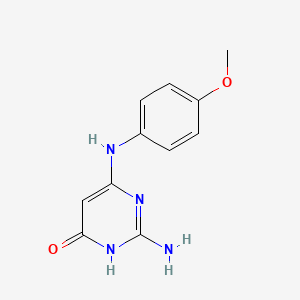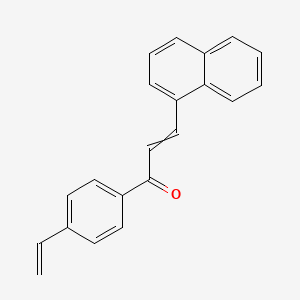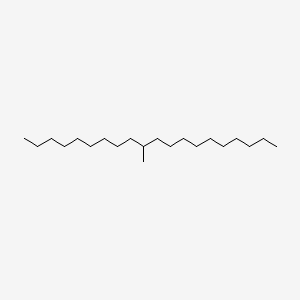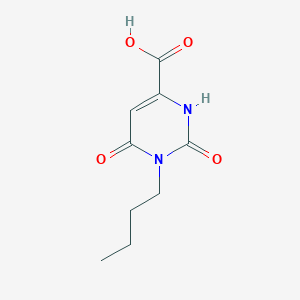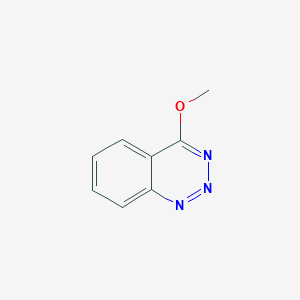
2,6-Dimethoxybenzonitrile oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxybenzonitrile oxide is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, where two methoxy groups are attached to the benzene ring at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 2,6-dimethoxybenzonitrile oxide typically involves the reaction of 2,6-dichlorobenzonitrile with sodium or potassium alcoholate in an anhydrous alcohol environment. The reaction is carried out at temperatures ranging from 35 to 120°C. The process involves dual nucleophilic substitution of chlorine in 2,6-dichlorobenzonitrile with an alkoxylate anion .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: 2,6-Dimethoxybenzonitrile oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazirine intermediates, while substitution reactions can produce various substituted benzonitriles .
科学的研究の応用
2,6-Dimethoxybenzonitrile oxide has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and advanced materials with specific properties.
作用機序
The mechanism of action of 2,6-dimethoxybenzonitrile oxide involves its reactivity as a nitrile oxide. It undergoes 1,3-dipolar cycloaddition reactions with various unsaturated compounds such as alkynes, alkenes, and cyano groups. The energetically lowest path for its isomerization is via oxazirine intermediate formation, which is the rate-determining step . This reactivity is exploited in various synthetic applications.
類似化合物との比較
- 2,4,6-Trimethylbenzonitrile oxide
- 2,6-Dichlorobenzonitrile oxide
- 2,6-Dimethoxybenzonitrile
Comparison: 2,6-Dimethoxybenzonitrile oxide is unique due to the presence of methoxy groups, which influence its reactivity and stability. Compared to 2,4,6-trimethylbenzonitrile oxide, it has different steric and electronic properties, affecting its reaction pathways and products. The presence of methoxy groups also makes it more soluble in organic solvents compared to its dichloro counterpart .
特性
CAS番号 |
57626-30-9 |
|---|---|
分子式 |
C9H9NO3 |
分子量 |
179.17 g/mol |
IUPAC名 |
2,6-dimethoxybenzonitrile oxide |
InChI |
InChI=1S/C9H9NO3/c1-12-8-4-3-5-9(13-2)7(8)6-10-11/h3-5H,1-2H3 |
InChIキー |
PYWVLUFGWBSMOC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)OC)C#[N+][O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Phenyl-1H-pyrazol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14626669.png)
![Piperidine, 1-[(4-methyl-3-pyridinyl)carbonyl]-](/img/structure/B14626673.png)
![4-[2-(3,3-Dimethyloxiran-2-yl)ethyl]-3,6-dihydro-1,2-dioxine](/img/structure/B14626680.png)
![4-Benzyl-2-{[4-(pyridin-2-yl)phenoxy]methyl}morpholine](/img/structure/B14626682.png)
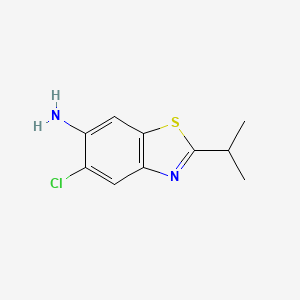
![Octadecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14626705.png)
